molecular formula C8H6ClNOS B1614987 Chlobenthiazone CAS No. 63755-05-5

Chlobenthiazone

Cat. No.: B1614987
CAS No.: 63755-05-5
M. Wt: 199.66 g/mol
InChI Key: QCPASDYEQAVIJF-UHFFFAOYSA-N
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Description

Chlobenthiazone is a potent agrochemical fungicide primarily used to control rice blast disease. It belongs to the class of benzothiazol-2-ones, which are well-investigated sulfur and nitrogen-containing heterocycles. This compound is known for its effectiveness in agricultural applications, particularly in rice cultivation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chlobenthiazone involves the cyclo-condensation of N-methyl-2-bromoaniline with chlorocarbonylsulfenyl chloride, promoted by dimethylamine and aluminum chloride. This reaction affords N-methyl-2-bromo-2(3H)-benzothiazol-2-one in good yield. The brominated benzothiazol-2-one is then subjected to Miyaura–Ishiyama cross-coupling with bis(pinacolato)diborone in the presence of a palladium chloride triphenylphosphine catalyst to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions, including temperature, pressure, and reagent concentrations, to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Chlobenthiazone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Chlobenthiazone has diverse applications in scientific research:

    Chemistry: Used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Widely used in agriculture as a fungicide to protect crops from fungal infections

Mechanism of Action

Chlobenthiazone exerts its fungicidal effects by inhibiting the biosynthesis of essential cellular components in fungi. It targets specific enzymes involved in the synthesis of fungal cell walls, leading to cell lysis and death. The molecular pathways involved include the inhibition of chitin and glucan synthesis, which are critical for maintaining fungal cell wall integrity .

Comparison with Similar Compounds

    Benazoline: A selective herbicide with similar structural features.

    Mevashuntin: A metabolite of hydroxymethylglutaryl-CoA reductase inhibitors with unique biological activities.

Uniqueness: Chlobenthiazone is unique due to its potent fungicidal activity and its specific application in rice cultivation. Unlike other benzothiazol-2-one derivatives, this compound has a distinct mechanism of action and a broader spectrum of activity against various fungal pathogens .

Properties

IUPAC Name

4-chloro-3-methyl-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-10-7-5(9)3-2-4-6(7)12-8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPASDYEQAVIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213194
Record name 4-Chloro-3-methyl-2(3H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63755-05-5
Record name Chlobenthiazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63755-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlobenthiazone [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063755055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-methyl-2(3H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOBENTHIAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWS1R2VYG3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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